

Preclinical Pharmacokinetics and Pharmacodynamics of Schrödinger's Oncology Pipeline: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of three leading oncology drug candidates from Schrödinger, Inc. (NASDAQ: **SDGR**): SGR-1505, SGR-3515, and SGR-4174. The information presented herein is collated from publicly available data, including conference abstracts and presentations, to serve as a resource for researchers and professionals in the field of drug development.

SGR-1505: A Potent and Selective MALT1 Inhibitor

SGR-1505 is an orally administered, potent allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a crucial mediator in the nuclear factor kappa B (NF-kB) signaling pathway, which is a key driver in various B-cell malignancies.[1][2] Preclinical studies have demonstrated SGR-1505's potential as a best-inclass therapeutic agent, both as a monotherapy and in combination with existing standards of care.[3]

Pharmacokinetics

Preclinical pharmacokinetic parameters of SGR-1505 have been evaluated in multiple species, demonstrating moderate to high oral bioavailability.[4] A summary of these findings is presented



in Table 1.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
|----------------------|--------------------------|-------------------------------------|---------------|--------------------------------|
| Mouse | 9.4 | 1.2 | 1.6 | 57 |
| Rat | 3.8 | 0.98 | 3.1 | 77 |
| Dog | 0.86 | 2.0 | 31 | 92 |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 |

Table 1:

Preclinical

Pharmacokinetic

Parameters of

SGR-1505.[4]

Pharmacodynamics

Preclinical in vitro and in vivo studies have highlighted the potent pharmacodynamic effects of SGR-1505. In cell-based assays, SGR-1505 demonstrated superior potency compared to other MALT1 inhibitors, such as JNJ-67856633.[1] In vivo, SGR-1505 showed strong anti-tumor activity in B-cell lymphoma xenograft models.[2][5] A key pharmacodynamic biomarker for MALT1 inhibition is the reduction of interleukin-2 (IL-2) secretion. In a Phase 1 study with healthy volunteers, SGR-1505 achieved over 90% inhibition of IL-2 secretion in activated T-cells, confirming target engagement.[6]

Experimental Protocols

Pharmacokinetic Studies: Standard non-clinical pharmacokinetic studies were likely conducted in mice, rats, dogs, and non-human primates (cynomolgus monkeys). These studies typically involve administering a single dose of SGR-1505 via intravenous and oral routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Blood samples are collected at various time points and analyzed using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify drug concentration.



Xenograft Models for Efficacy Studies: The anti-tumor activity of SGR-1505 was evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of B-cell lymphomas.[2] In these models, human lymphoma cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with SGR-1505, and tumor growth is monitored over time to assess efficacy.

SGR-3515: A First-in-Class Wee1/Myt1 Dual Inhibitor

SGR-3515 is an investigational dual inhibitor of Wee1 and Myt1 kinases, which are key regulators of the cell cycle.[7] By inhibiting both targets, SGR-3515 aims to induce synthetic lethality in cancer cells, a promising therapeutic strategy.[8] Preclinical data suggests a favorable pharmacological profile, particularly with an intermittent dosing schedule.[9][10]

Pharmacodynamics

Preclinical studies have shown that SGR-3515 has synergistic anti-tumor activity, leading to more profound and durable responses compared to inhibitors targeting only Wee1 or Myt1.[8] [9] In preclinical oncology models, an optimized, intermittent dosing schedule of SGR-3515 resulted in an improved therapeutic index.[11][12] Data presented at the AACR Annual Meeting 2025 demonstrated superior anti-tumor activity of SGR-3515 monotherapy compared to the Wee1 inhibitor ZN-c3 and the Myt1 inhibitor RP-6306 in various tumor models.[13][14] Furthermore, SGR-3515 showed synergistic efficacy when combined with chemotherapy in xenograft tumor models.[15]

Experimental Protocols

In Vivo Efficacy Studies (Xenograft Models): The anti-tumor effects of SGR-3515 were assessed in xenograft tumor models.[8][15] These studies likely involved the subcutaneous implantation of human cancer cell lines into immunodeficient mice. Treatment with SGR-3515, both as a single agent and in combination with chemotherapy, would be initiated once tumors reached a specified size. Tumor volumes would be measured regularly to determine the extent of tumor growth inhibition.

Pharmacodynamic Biomarker Analysis: To confirm target engagement and understand the mechanism of action in vivo, tumor samples from xenograft models can be analyzed for biomarkers of Wee1/Myt1 inhibition. This may include assessing the phosphorylation status of



CDK1, a downstream target of Wee1 and Myt1, using techniques like Western blotting or immunohistochemistry.

SGR-4174: A Potent and Selective SOS1 Inhibitor

SGR-4174 is a selective inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS.[16] This makes SGR-4174 a promising therapeutic candidate for KRAS-mutant cancers.[17]

Pharmacokinetics

An abstract from the AACR Annual Meeting 2025 indicated that SGR-4174 demonstrated favorable pharmacokinetic properties across preclinical species.[18] However, specific quantitative data have not been publicly disclosed.

Pharmacodynamics

Preclinical data for SGR-4174 demonstrates potent and selective inhibition of the SOS1-KRAS interaction.[18] In vitro studies have yielded the following key metrics:

- Binding to SOS1 (KD): 11 nM
- Disruption of SOS1::KRAS interaction (FRET IC50): 13 nM
- Inhibition of ERK activation (pERK IC50): 28-61 nM
- Inhibition of tumor cell viability (3D CTG IC50): 42-107 nM

In vivo, SGR-4174 monotherapy resulted in dose-dependent tumor growth inhibition in KRAS G12C tumor xenograft mouse models.[18] It also showed the ability to induce tumor shrinkage when used in combination with MEK or KRAS inhibitors in preclinical models of pancreatic and non-small cell lung cancer.[13]

Experimental Protocols

In Vitro Assays:



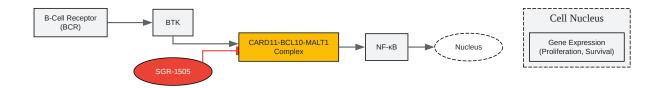
- Binding Affinity: The binding affinity of SGR-4174 to the catalytic domain of SOS1 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- SOS1-KRAS Interaction Assay: A Förster resonance energy transfer (FRET) assay was used to measure the ability of SGR-4174 to disrupt the interaction between SOS1 and KRAS.[18]
- Cellular Assays: The effect of SGR-4174 on downstream signaling was assessed by measuring the phosphorylation of ERK (pERK) in cancer cell lines.[18] Cell viability was likely determined using a 3D tumor cell growth (CTG) assay.[18]

In Vivo Xenograft Studies: The in vivo efficacy of SGR-4174 was evaluated in xenograft models of KRAS-mutant cancers.[13][18] These studies would involve treating tumor-bearing immunodeficient mice with SGR-4174 as a single agent or in combination with other targeted therapies and monitoring tumor growth.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes described, the following diagrams are provided.

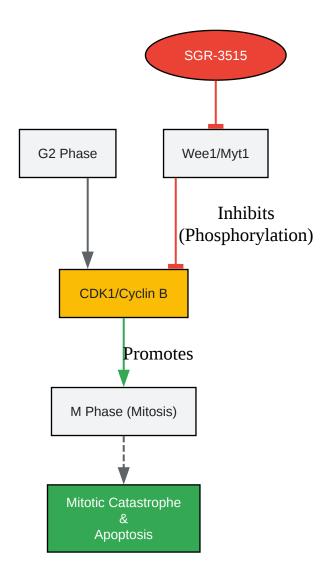
Signaling Pathways



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Caption: MALT1 Signaling Pathway Inhibition by SGR-1505.





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Caption: Wee1/Myt1 Signaling Pathway Inhibition by SGR-3515.

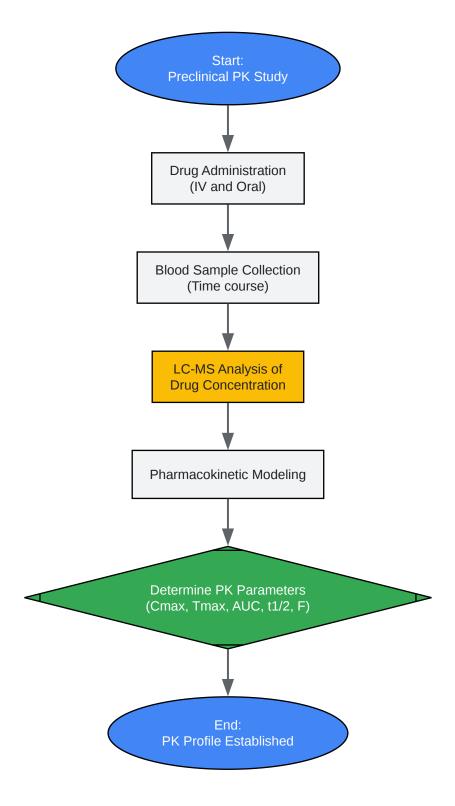


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Caption: SOS1-KRAS Signaling Pathway Inhibition by SGR-4174.



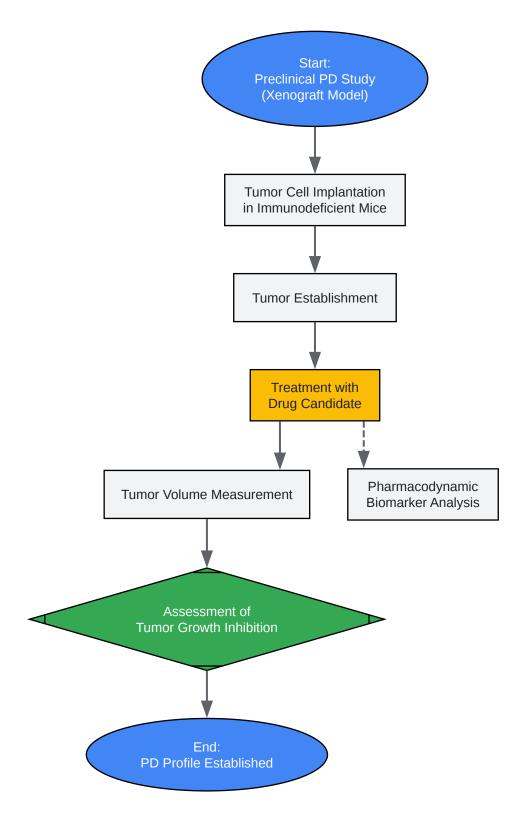
Experimental Workflows



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Caption: General Workflow for Preclinical Pharmacokinetic Studies.





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Caption: General Workflow for Preclinical Pharmacodynamic (Efficacy) Studies.



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